molecular formula C19H20N4O2 B14600493 5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine CAS No. 59663-45-5

5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine

Cat. No.: B14600493
CAS No.: 59663-45-5
M. Wt: 336.4 g/mol
InChI Key: PDZOXZCRLZUOOQ-UHFFFAOYSA-N
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Description

5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a dimethylamino group attached to the triazine ring

Preparation Methods

The synthesis of 5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine typically involves the condensation of aromatic aldehydes with triazine derivatives. One common method involves the reaction of 4-methoxybenzaldehyde with a triazine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides. .

Scientific Research Applications

5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of neurological disorders and cancer.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine can be compared with other similar compounds, such as:

    2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the 4-methoxyphenyl groups but differ in the core structure and functional groups.

    Aza-BODIPY derivatives: These compounds contain similar methoxyphenyl groups but are based on a different core structure.

The uniqueness of this compound lies in its triazine core, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

59663-45-5

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C19H20N4O2/c1-23(2)19-20-17(13-5-9-15(24-3)10-6-13)18(21-22-19)14-7-11-16(25-4)12-8-14/h5-12H,1-4H3

InChI Key

PDZOXZCRLZUOOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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